3-Pyridinemethanamine 1-oxide
Overview
Description
Synthesis Analysis
The synthesis of polymeric cobalt(II) complexes incorporating pyridine-N-oxide (referred to as pyo) showcases the versatility of 3-Pyridinemethanamine 1-oxide in forming complex structures. These compounds, such as [Co(pyo)2(dca)2]n, demonstrate the compound's ability to act as a ligand, forming coordination chains and intricate molecular architectures (Ghoshal et al., 2004).
Molecular Structure Analysis
The molecular structure of pyridine-N-oxide has been determined through gas phase electron diffraction, revealing internuclear distances and bond angles that highlight the unique geometric configuration of the molecule. The structure is characterized by specific bond distances such as N1–C2 and N1–O7, providing insights into the electronic and spatial arrangement that influences its reactivity and interaction with other molecules (Chiang, 1974).
Chemical Reactions and Properties
3-Pyridinemethanamine 1-oxide undergoes various chemical reactions, including 1,3-dipolar cycloaddition with phenyl isocyanates, forming dihydropyridine-form cycloadducts. These reactions are influenced by temperature and the presence of substituents, highlighting the compound's reactivity towards nucleophilic addition and cycloaddition reactions (Hisano et al., 1981).
Physical Properties Analysis
The physical properties of 3-Pyridinemethanamine 1-oxide derivatives, such as their crystalline structures and magnetic behavior, have been extensively studied. These properties are crucial for understanding the material characteristics of compounds containing 3-Pyridinemethanamine 1-oxide, which can influence their application in catalysis, magnetic materials, and coordination chemistry (Ghoshal et al., 2004).
Chemical Properties Analysis
The chemical properties of 3-Pyridinemethanamine 1-oxide are highlighted by its reactions with thiols, demonstrating its nucleophilicity and the ability to undergo substitution reactions. These properties are essential for synthetic applications, where 3-Pyridinemethanamine 1-oxide can be used as a building block for more complex molecules (Prachayasittikul et al., 1991).
Scientific Research Applications
Catalysis and Material Science
- Catalytic Performance for Pyridine Degradation : A study demonstrated the effectiveness of hierarchical metal oxides in the catalytic peroxidation method for degrading toxic pyridine compounds from aqueous solutions, highlighting a potential application in water treatment technologies (Singh et al., 2017).
Coordination Chemistry and Molecular Structures
- Synthesis and Magnetic Behavior of Polynuclear Complexes : Research on the synthesis and characterization of polynuclear cobalt(II) complexes involving pyridine-N-oxide reveals insights into their crystal structure and magnetic properties, contributing to the understanding of molecular interactions and magnetic behavior in complex systems (Ghoshal et al., 2004).
- Novel Fe(III) Complex for Photodynamic Therapy : A study on the formation of an iron(III) complex with pyridin-2-ylmethanamine highlights its potential application in photodynamic therapy for breast cancer treatment, demonstrating the compound's ability to induce tumor suppression without significant toxicity (Zhu et al., 2019).
Energy Storage and Conversion
- Graphene-Porphyrin MOF for Oxygen Reduction : A graphene-porphyrin metal-organic framework (MOF) synthesized using pyridine-functionalized graphene shows enhanced electrocatalytic activity for oxygen reduction reactions, suggesting potential applications in fuel cells and energy conversion technologies (Jahan et al., 2012).
Nanotechnology and Materials Engineering
- Complex Nanotube Synthesis : A gradient electrospinning and controlled pyrolysis method was developed to synthesize various one-dimensional nanostructures, including mesoporous nanotubes, using a method that could potentially involve compounds like 3-Pyridinemethanamine 1-oxide, demonstrating the versatility of this approach in creating advanced materials for energy storage applications (Niu et al., 2015).
Antibacterial and Anticancer Activity
- Bioactive Compounds from Allium stipitatum : The isolation of pyridine-N-oxide alkaloids from Allium stipitatum revealed compounds with significant antibacterial and anticancer activities, suggesting their potential in developing new therapeutic agents (O'Donnell et al., 2009).
Safety And Hazards
The safety data sheet for 3-Pyridinemethanamine 1-oxide includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
properties
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBULFLYPLSCKRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinemethanamine 1-oxide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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